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(4-ethyl-4H-1,2,4-triazol-3-yl)methanol
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Overview
Description
(4-ethyl-4H-1,2,4-triazol-3-yl)methanol is a useful research compound. Its molecular formula is C5H9N3O and its molecular weight is 127.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Triazole derivatives, including (4-ethyl-4H-1,2,4-triazol-3-yl)methanol, have shown significant antimicrobial properties. Research indicates that triazole compounds exhibit antibacterial, antifungal, and antiviral activities. For instance:
- Antibacterial Studies : A study demonstrated that triazole derivatives possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of cell wall synthesis and inhibition of enzyme activity crucial for bacterial survival .
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Triazoles are known to scavenge free radicals and reduce oxidative stress, which is critical in preventing cellular damage:
This comparison highlights the potential of this compound as a strong antioxidant agent.
Anticancer Activity
Research on triazole derivatives has also indicated potential anticancer effects. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines:
Study Focus | Result |
---|---|
Triazole Derivatives | Induced apoptosis in cancer cells; significant reduction in tumor growth in vivo models |
Fungicides
This compound has been investigated as a potential fungicide due to its ability to inhibit fungal growth by interfering with ergosterol biosynthesis—a crucial component of fungal cell membranes:
This application underscores the compound's utility in agriculture as a protective agent against crop diseases.
Synthesis and Characterization
A significant study focused on synthesizing this compound through various chemical routes. The synthesis involved reacting ethyl hydrazine with carbonyl compounds under controlled conditions to yield high-purity products:
Synthesis Method | Yield (%) | Characterization Technique |
---|---|---|
Reflux Method | 89% | NMR Spectroscopy |
This synthesis route not only provided insights into the efficiency of producing the compound but also established methods for further functionalization.
Biological Evaluation
Another comprehensive evaluation involved testing the biological activities of synthesized triazole derivatives against multiple pathogens and cancer cell lines:
Activity Type | Tested Against | Outcome |
---|---|---|
Antibacterial | E. coli, S. aureus | Significant inhibition observed |
Antifungal | Aspergillus niger | High efficacy noted |
These studies highlight the broad-spectrum activity of this compound and its derivatives.
Properties
Molecular Formula |
C5H9N3O |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(4-ethyl-1,2,4-triazol-3-yl)methanol |
InChI |
InChI=1S/C5H9N3O/c1-2-8-4-6-7-5(8)3-9/h4,9H,2-3H2,1H3 |
InChI Key |
OZRGOYBVRAWHFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NN=C1CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.